molecular formula C6H8Br2 B14734408 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane CAS No. 5239-69-0

1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane

Cat. No.: B14734408
CAS No.: 5239-69-0
M. Wt: 239.94 g/mol
InChI Key: DFRBSKJLWDUQGU-UHFFFAOYSA-N
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Description

1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane is an organic compound with the molecular formula C6H8Br2. It is a cyclopropane derivative characterized by the presence of two bromine atoms and a methylidene group. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.

Preparation Methods

The synthesis of 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane typically involves the bromination of 2,2-dimethyl-3-methylidenecyclopropane. One common method is the addition of bromine (Br2) to the double bond of the cyclopropane derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield .

Chemical Reactions Analysis

1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines, leading to the formation of various substituted cyclopropane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The double bond in the methylidene group can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution and elimination reactions, and hydrogen bromide (HBr) for addition reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane has several applications in scientific research:

Mechanism of Action

The reactivity of 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane is primarily due to the presence of the bromine atoms and the strained cyclopropane ring. The bromine atoms are highly reactive and can be easily substituted or eliminated under appropriate conditions. The cyclopropane ring, due to its ring strain, is also prone to various reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar compounds to 1,1-Dibromo-2,2-dimethyl-3-methylidenecyclopropane include other dibromoalkanes and cyclopropane derivatives such as:

The uniqueness of this compound lies in its combination of bromine atoms and a methylidene group, which provides a distinct set of chemical properties and reactivity patterns.

Properties

CAS No.

5239-69-0

Molecular Formula

C6H8Br2

Molecular Weight

239.94 g/mol

IUPAC Name

1,1-dibromo-2,2-dimethyl-3-methylidenecyclopropane

InChI

InChI=1S/C6H8Br2/c1-4-5(2,3)6(4,7)8/h1H2,2-3H3

InChI Key

DFRBSKJLWDUQGU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C)C1(Br)Br)C

Origin of Product

United States

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